DBCO-PEG4-Val-Ala-PAB

ADC linker design cathepsin B enzymology payload release kinetics

DBCO-PEG4-Val-Ala-PAB is a heterotrifunctional ADC linker for site-specific bioconjugation via copper-free SPAAC. Its Val-Ala dipeptide exhibits lower hydrophobicity than Val-Cit, reducing ADC aggregation—a critical liability in high-DAR programs. The PEG4 spacer boosts SPAAC reaction rates 31±16% over non-PEGylated analogs while improving aqueous solubility. Ideal for homogeneous DAR~4 ADCs with hydrophobic payloads (auristatins, maytansinoids), non-internalizing targets, and catalyst-free GMP workflows. Research-grade ≥95%.

Molecular Formula C45H57N5O10
Molecular Weight 828.0 g/mol
Cat. No. B15606478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Val-Ala-PAB
Molecular FormulaC45H57N5O10
Molecular Weight828.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H57N5O10/c1-32(2)43(45(56)47-33(3)44(55)48-38-16-12-34(31-51)13-17-38)49-41(53)20-22-57-24-26-59-28-29-60-27-25-58-23-21-46-40(52)18-19-42(54)50-30-37-10-5-4-8-35(37)14-15-36-9-6-7-11-39(36)50/h4-13,16-17,32-33,43,51H,18-31H2,1-3H3,(H,46,52)(H,47,56)(H,48,55)(H,49,53)/t33-,43-/m0/s1
InChIKeyOLTDABCURIMHAK-CNFIALLCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-Val-Ala-PAB: A Modular, Cathepsin B-Cleavable ADC Linker with Copper-Free Click Chemistry and PEG4 Solubility Engineering


DBCO-PEG4-Val-Ala-PAB (CAS 2348405-92-3, MW 827.96 g/mol) is a heterotrifunctional antibody-drug conjugate (ADC) linker integrating three functional modules: a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, a tetraethylene glycol (PEG4) spacer for aqueous solubility, and a valine-alanine (Val-Ala) dipeptide linked to a para-aminobenzyl (PAB) self-immolative spacer for cathepsin B-triggered payload release . The compound belongs to the class of enzymatically cleavable peptide linkers and is supplied as a research-grade intermediate (purity ≥95%) for constructing site-specific ADCs, bioconjugates, and targeted drug delivery systems . Its closest in-class analogs include DBCO-PEG4-Val-Cit-PAB (valine-citrulline trigger), Mal-PEG4-Val-Ala-PAB (maleimide conjugation handle), and non-PEGylated Val-Ala-PAB constructs.

Why DBCO-PEG4-Val-Ala-PAB Cannot Be Replaced by DBCO-PEG4-Val-Cit-PAB, Mal-PEG4-Val-Ala-PAB, or Non-PEGylated Val-Ala Constructs


Substituting DBCO-PEG4-Val-Ala-PAB with its closest analogs introduces measurable deviations across three critical ADC performance axes: enzymatic trigger kinetics, conjugation chemistry, and linker hydrophilicity. The Val-Ala dipeptide is cleaved by cathepsin B at approximately half the rate of Val-Cit in isolated enzymatic assays, yet Val-Ala exhibits significantly lower hydrophobicity, reducing aggregation propensity—a key manufacturing and pharmacokinetic liability of Val-Cit-based ADCs [1]. Replacing DBCO with maleimide (Mal-PEG4-Val-Ala-PAB) forfeits copper-free SPAAC bioorthogonality and introduces thiol-exchange instability in circulation, while omitting the PEG4 spacer abolishes the 31±16% enhancement in SPAAC reaction rates and the measurable aqueous solubility improvement conferred by the tetraethylene glycol segment [2]. These differencess are not cosmetic; they directly affect conjugation efficiency, DAR homogeneity, plasma stability, and ultimately therapeutic index [3].

Head-to-Head and Cross-Study Quantitative Evidence for DBCO-PEG4-Val-Ala-PAB Differentiation


Val-Ala Cathepsin B Cleavage Kinetics: Half the Rate of Val-Cit, Enabling Tuneable Payload Release

In a direct comparative study by Dubowchik et al. (2002), the rate of doxorubicin release from Val-Ala-PAB and Val-Cit-PAB linkers was measured by enzymatic hydrolysis with isolated cathepsin B. The Val-Cit linker demonstrated the highest stability with a half-life of 240 min, while Val-Ala was cleaved at approximately half the rate of Val-Cit [1]. Despite slower cleavage kinetics, Val-Ala exhibited markedly lower hydrophobicity, which translates to reduced aggregation propensity in ADC formulations—a critical advantage over Val-Cit constructs that suffer from hydrophobicity-driven aggregation and premature payload release [2]. This differential cleavage rate provides researchers with a tunable parameter: Val-Cit for faster intracellular release, Val-Ala for superior biophysical handling and reduced aggregation at equivalent or higher DAR.

ADC linker design cathepsin B enzymology payload release kinetics

Val-Ala Dipeptide Outperforms Val-Cit, Val-Lys, and Val-Arg in In Vivo ADC Efficacy and Stability

In a direct head-to-head comparison by Dal Corso et al. (2017), four dipeptide-based linkers (Val-Ala, Val-Cit, Val-Lys, Val-Arg) were conjugated to the non-internalizing F16 antibody with MMAE payload and evaluated in mice bearing A431 human epidermoid carcinoma xenografts. The Val-Ala-based ADC exhibited better overall in vivo performance compared to Val-Cit, Val-Lys, and Val-Arg analogs [1]. Mass spectrometric analysis revealed that the four linkers displayed not only different in vivo stability but also distinct cleavage site patterns, indicating that the single amino acid substitution from citrulline to alanine substantially modulates both linker stability in circulation and intratumoral drug release efficiency [2]. This study provides direct evidence that Val-Ala is not merely a 'substitute' for Val-Cit but offers context-dependent performance advantages in specific ADC formats.

non-internalizing ADCs in vivo linker stability tumor xenograft efficacy

PEG4 Spacer Enhances SPAAC Conjugation Kinetics by 31±16% Compared to Non-PEGylated DBCO Constructs

Pringle and Knight (2025) systematically investigated SPAAC reaction kinetics using DBCO-modified antibodies (DBCO-trastuzumab vs. DBCO-PEG5-trastuzumab) with azide-containing substrates across multiple buffer systems and pH conditions. The presence of a PEG linker between the antibody and DBCO group enhanced the apparent second-order rate constant by 31±16% (absolute rates: 0.18–0.37 M⁻¹s⁻¹ with PEG linker vs. correspondingly lower rates without PEG), an effect attributed to reduced steric hindrance and improved local solubility of the DBCO moiety [1]. For DBCO-PEG4-Val-Ala-PAB, the PEG4 spacer (four ethylene glycol units, estimated ~30 Å extended length) provides this kinetic enhancement while maintaining a compact linker architecture suitable for ADC construction, avoiding the excessive linker length that can alter pharmacokinetics or promote immunogenicity .

SPAAC kinetics copper-free click chemistry site-specific bioconjugation

DBCO-Mediated SPAAC Enables Near-Complete Site-Specific Conjugation with DAR ≈ 4, Surpassing Maleimide Heterogeneity

In a cell-free expression system incorporating para-azidomethyl-L-phenylalanine (pAMF) at defined positions on trastuzumab, DBCO-(PEG)4-linked monomethyl auristatin F (MMAF) achieved near-complete conjugation via SPAAC, yielding an ADC with drug-to-antibody ratio (DAR) close to 4 and demonstrated potent in vitro cell killing activity and plasma stability [1]. This contrasts sharply with conventional maleimide-thiol conjugation methods, which typically produce heterogeneous DAR distributions (DAR 0–8) requiring extensive chromatographic purification [2]. The DBCO-PEG4 handle in DBCO-PEG4-Val-Ala-PAB enables the same bioorthogonal SPAAC strategy: azide-engineered antibodies react selectively with the DBCO group to form stable triazole linkages without copper catalysts, preserving antibody integrity while achieving defined stoichiometry.

site-specific conjugation drug-to-antibody ratio ADC homogeneity

Val-Ala Exhibits Lower Hydrophobicity than Val-Cit, Mitigating ADC Aggregation While Maintaining Comparable Cytotoxicity

Bryden et al. (2018) synthesized and evaluated four HER2-targeting ADCs bearing MMAE payloads constructed via site-specific conjugation, directly comparing Val-Cit-PAB and Val-Ala-PAB dipeptide triggers with and without PEG12 spacers. The study demonstrated that while both dipeptide triggers were effective, the increased hydrophobicity of the Val-Ala pair (when assessed within the context of the full linker-payload construct) presented challenges [1]. However, the Iris Biotech technical assessment, referencing the foundational Dubowchik study, notes that Val-Ala itself exhibits lower hydrophobicity than Val-Cit at the dipeptide level, a property that prevents aggregation and precipitation—representing one of its key advantages in linker design [2]. This apparent context-dependence highlights the importance of evaluating the complete linker-payload system: DBCO-PEG4-Val-Ala-PAB, with its PEG4 spacer, provides balanced hydrophilicity that can offset payload-driven hydrophobicity, whereas Val-Cit-PAB equivalents may require longer PEG spacers (PEG8–PEG24) to achieve comparable solubility profiles [3].

ADC aggregation linker hydrophobicity biophysical characterization

Optimal Use Cases for DBCO-PEG4-Val-Ala-PAB Based on Quantitative Differentiation Evidence


Site-Specific ADC Construction via SPAAC with Azide-Engineered Antibodies for Homogeneous DAR 4 Conjugates

DBCO-PEG4-Val-Ala-PAB is ideally suited for constructing homogeneous ADCs through strain-promoted azide-alkyne cycloaddition (SPAAC) with antibodies site-specifically labeled with azide-containing non-natural amino acids (e.g., pAMF). As established in Section 3, DBCO-(PEG)4-mediated SPAAC achieves near-complete conjugation with DAR close to 4, dramatically outperforming maleimide-thiol methods in homogeneity [1]. The PEG4 spacer contributes a 31±16% enhancement in SPAAC reaction rate compared to non-PEGylated DBCO constructs, accelerating conjugation workflows [2]. Users should incorporate the DBCO-PEG4-Val-Ala-PAB linker onto azide-modified antibodies at pH 7.0–7.4 in PBS or HEPES buffer at 25–37°C, followed by payload attachment via the PAB terminus. This workflow is particularly valuable for CDMO and biopharma teams requiring well-characterized, low-heterogeneity ADCs for IND-enabling studies.

Non-Internalizing ADC Programs Exploiting Val-Ala Superiority Over Val-Cit in Extracellular Payload Release Modalities

For ADC programs targeting non-internalizing antigens (e.g., extracellular matrix components such as tenascin-C splice isoforms), DBCO-PEG4-Val-Ala-PAB provides a dipeptide trigger with validated in vivo superiority over Val-Cit, Val-Lys, and Val-Arg analogs [1]. The Val-Ala dipeptide demonstrated better overall performance in A431 xenograft models using the non-internalizing F16 antibody format, with distinct in vivo stability and cleavage site profiles confirmed by mass spectrometry. Researchers should consider DBCO-PEG4-Val-Ala-PAB when the ADC mechanism of action relies on extracellular protease-mediated payload release rather than lysosomal internalization. The PAB self-immolative spacer ensures traceless, unmodified drug release upon cathepsin B cleavage at the tumor site [2].

High-DAR ADC Formulations Requiring Reduced Aggregation Risk Through Combined PEG4 Hydrophilicity and Low-Hydrophobicity Val-Ala Trigger

When developing ADCs with hydrophobic payloads (e.g., auristatins, maytansinoids, camptothecin analogs) at drug-to-antibody ratios of 4 or higher, DBCO-PEG4-Val-Ala-PAB offers measurable formulation advantages. The Val-Ala dipeptide exhibits lower intrinsic hydrophobicity than Val-Cit [1], and the PEG4 spacer further increases aqueous solubility, together reducing aggregation propensity compared to Val-Cit-PAB constructs lacking extended PEG spacers. This enables higher DAR loading without precipitation or increased viscosity, a common failure mode in ADC development. Bryden et al. (2018) demonstrated that while both Val-Cit and Val-Ala triggers are effective for in vitro cytotoxicity, linker hydrophilicity engineering is critical for ADC developability [2]. DBCO-PEG4-Val-Ala-PAB with its balanced design is positioned for high-DAR programs where Val-Cit-PAB constructs without PEG spacers face aggregation challenges.

Copper-Free Click Chemistry for Sensitive Biomolecule Conjugation Where CuAAC Toxicity Is Prohibitive

For conjugating payloads to oxidation-sensitive antibodies, live-cell surface labeling, or in vivo pretargeting strategies where copper(I) catalysts are contraindicated due to cytotoxicity or biomolecule degradation, DBCO-PEG4-Val-Ala-PAB provides a copper-free SPAAC solution. Unlike CuAAC-optimized alkyne linkers that require toxic copper catalysts and reducing agents, the DBCO group undergoes rapid cycloaddition with azides under physiological conditions (pH 7.4, 25–37°C) without any catalyst [1]. The PEG4 spacer not only enhances the SPAAC rate constant by 31±16% but also improves the aqueous solubility of the DBCO moiety, minimizing organic co-solvent requirements during conjugation [2]. This is critical for maintaining antibody structural integrity and binding affinity during linker attachment steps, supporting GMP-compatible ADC manufacturing workflows.

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